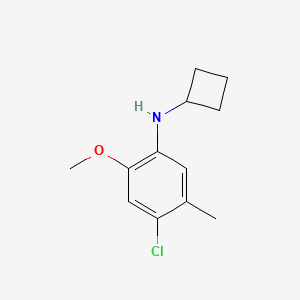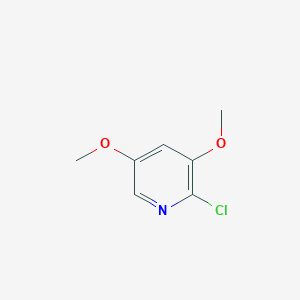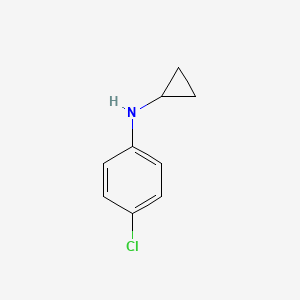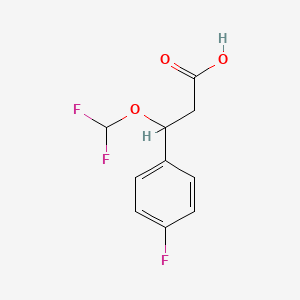![molecular formula C8H5F3N2O2S2 B12956333 Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. The presence of both a methylsulfonyl group and a trifluoromethyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of a base to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the pyridine ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiazole or pyridine derivatives, and various substituted thiazolo[4,5-b]pyridine compounds.
科学的研究の応用
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)thiazole: Lacks the methylsulfonyl group, resulting in different chemical properties.
6-(Trifluoromethyl)pyridine: Lacks the thiazole ring, leading to different reactivity and applications.
2-(Methylsulfonyl)thiazole: Lacks the trifluoromethyl group, affecting its biological activity and chemical stability.
Uniqueness
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is unique due to the combination of the methylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H5F3N2O2S2 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
2-methylsulfonyl-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O2S2/c1-17(14,15)7-13-6-5(16-7)2-4(3-12-6)8(9,10)11/h2-3H,1H3 |
InChIキー |
STXYTNSELXYRKS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)


![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)





